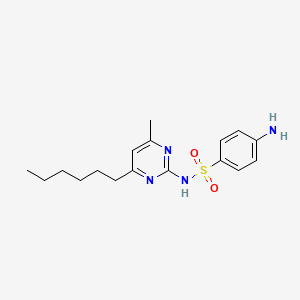
Tricyclo(8.2.2.2(4,7))hexadeca-1(13),4,6,10(14),11,15-hexaen-5-yl-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricyclo(8222(4,7))hexadeca-1(13),4,6,10(14),11,15-hexaen-5-yl-methanol is a complex organic compound characterized by its unique tricyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tricyclo(8.2.2.2(4,7))hexadeca-1(13),4,6,10(14),11,15-hexaen-5-yl-methanol typically involves multiple steps. One common method starts with the reaction of benzene and bromoethane to form cycloheptyl bromide. This intermediate then undergoes a series of addition reactions to yield the desired tricyclic structure .
Industrial Production Methods: Industrial production of this compound is less common due to its complexity and the need for precise reaction conditions. when produced, it involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve halogenation using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or alkanes.
Substitution: Halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Tricyclo(8.2.2.2(4,7))hexadeca-1(13),4,6,10(14),11,15-hexaen-5-yl-methanol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of advanced materials due to its stable tricyclic structure.
Mecanismo De Acción
The mechanism of action of Tricyclo(8.2.2.2(4,7))hexadeca-1(13),4,6,10(14),11,15-hexaen-5-yl-methanol involves its interaction with specific molecular targets. The compound’s tricyclic structure allows it to fit into certain binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways are still under investigation, but its unique structure suggests potential for significant biological activity .
Comparación Con Compuestos Similares
- Tricyclo(8.2.2.2(4,7))hexadeca-1(13),4,6,10(14),11,15-hexaene-5-carboxylic acid
- Tricyclo(8.2.2.2(4,7))hexadeca-1(13),4,6,10(14),11,15-hexaen-2-ol
- Tricyclo(8.2.2.2(4,7))hexadeca-1(13),4,6,10(14),11,15-hexaen-5-yl-ethanol
Uniqueness: Tricyclo(8.2.2.2(4,7))hexadeca-1(13),4,6,10(14),11,15-hexaen-5-yl-methanol is unique due to its methanol functional group, which imparts distinct chemical properties and reactivity compared to its analogs.
Propiedades
Número CAS |
98338-98-8 |
|---|---|
Fórmula molecular |
C17H18O |
Peso molecular |
238.32 g/mol |
Nombre IUPAC |
5-tricyclo[8.2.2.24,7]hexadeca-1(13),4,6,10(14),11,15-hexaenylmethanol |
InChI |
InChI=1S/C17H18O/c18-12-17-11-15-6-5-13-1-3-14(4-2-13)7-9-16(17)10-8-15/h1-4,8,10-11,18H,5-7,9,12H2 |
Clave InChI |
DBZFLKMLGVAMTF-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC(=C(CCC3=CC=C1C=C3)C=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


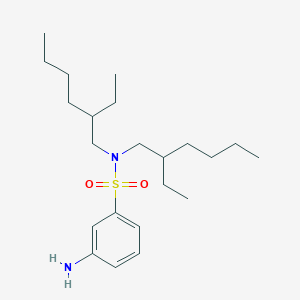

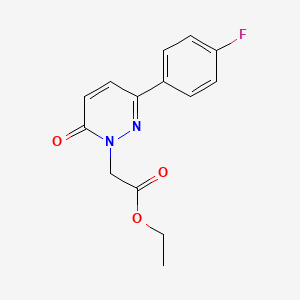



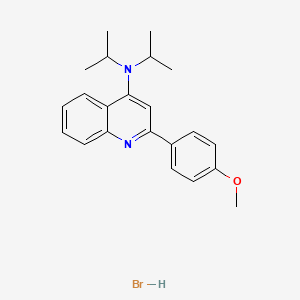


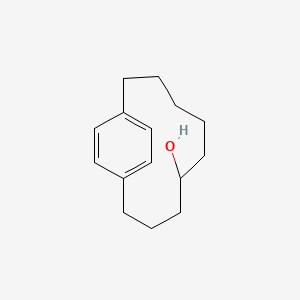
![N~1~-[(E)-(4-{(E)-[(4-anilinophenyl)imino]methyl}phenyl)methylidene]-N~4~-phenyl-1,4-benzenediamine](/img/structure/B11957183.png)

